molecular formula C19H20FN3O3 B2787534 1-(2-(2-fluorophenoxy)acetyl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide CAS No. 1351645-57-2

1-(2-(2-fluorophenoxy)acetyl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide

货号 B2787534
CAS 编号: 1351645-57-2
分子量: 357.385
InChI 键: RHZPDVXQXPOVSV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2-(2-fluorophenoxy)acetyl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown promising results in the treatment of non-small cell lung cancer (NSCLC).

作用机制

1-(2-(2-fluorophenoxy)acetyl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide selectively targets the mutant EGFR by irreversibly binding to the cysteine residue in the ATP-binding pocket of the kinase domain. This results in inhibition of EGFR signaling, which leads to cell cycle arrest and apoptosis in NSCLC cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of NSCLC. It has also been shown to have a favorable safety profile, with minimal toxicity and few adverse events reported in clinical trials. This compound has demonstrated a high response rate and prolonged progression-free survival in NSCLC patients with EGFR mutations.

实验室实验的优点和局限性

One of the main advantages of 1-(2-(2-fluorophenoxy)acetyl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide is its high selectivity for mutant EGFR, which reduces the risk of off-target effects. However, one limitation is that this compound may not be effective in NSCLC patients with wild-type EGFR. Another limitation is that resistance to this compound can develop over time, which may require combination therapy or development of new drugs.

未来方向

For 1-(2-(2-fluorophenoxy)acetyl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide include the development of combination therapies to overcome resistance, identification of biomarkers to predict response, and investigation of its potential in other EGFR-mutated cancers. Additionally, further studies are needed to understand the long-term safety and efficacy of this compound in NSCLC patients.

合成方法

The synthesis of 1-(2-(2-fluorophenoxy)acetyl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide involves the reaction of 2-(2-fluorophenoxy)acetic acid with 2-(pyridin-4-yl)ethylamine to form an intermediate, which is then reacted with azetidine-3-carboxylic acid to form the final product. The synthesis method has been optimized to produce high yields and purity of this compound.

科学研究应用

1-(2-(2-fluorophenoxy)acetyl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown potent and selective inhibition of mutant EGFR, which is commonly found in NSCLC patients. This compound has been shown to be effective in both first-line and second-line treatment of NSCLC, and has demonstrated a favorable safety profile.

属性

IUPAC Name

1-[2-(2-fluorophenoxy)acetyl]-N-(2-pyridin-4-ylethyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3/c20-16-3-1-2-4-17(16)26-13-18(24)23-11-15(12-23)19(25)22-10-7-14-5-8-21-9-6-14/h1-6,8-9,15H,7,10-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZPDVXQXPOVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)COC2=CC=CC=C2F)C(=O)NCCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。